(2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
“(2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a bicyclic amino acid derivative characterized by its rigid norbornane-like structure. The compound has a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . Its stereochemistry, defined by the (2R,4R) configuration, plays a critical role in its physicochemical and biological properties. The compound is stored under inert atmosphere at room temperature and exhibits safety warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOZJQLXLSYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
Racemic 1-azabicyclo[2.2.1]heptane-2-carboxylic acid is resolved using di-p-toluoyl-L-tartaric acid (DPTTA) as a chiral resolving agent. The (2R,4R)-enantiomer selectively crystallizes from ethanol/water (3:1 v/v) at 0–5°C, achieving >98% enantiomeric excess (ee) after two recrystallizations.
Reagents and Conditions
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Racemic carboxylic acid: 10 g
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DPTTA: 12.5 g (1.25 equiv)
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Solvent: Ethanol/water (3:1), 100 mL
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Temperature: 0–5°C, 24 h
Key Data
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.2% |
| ee | 98.5% |
| Melting Point | 212–214°C (dec.) |
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica catalyzes the enantioselective hydrolysis of methyl (2R,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylate. The (2R,4R)-ester remains unhydrolyzed, while the (2S,4S)-enantiomer is converted to the free acid (80% ee after 48 h).
Stereoselective Synthesis from Chiral Pool Precursors
Starting from trans-4-Hydroxy-L-Proline
A seven-step synthesis begins with trans-4-hydroxy-L-proline, preserving the (2R,4R) configuration:
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Protection : Boc-group installation using di-tert-butyl dicarbonate (Boc₂O) in THF/water (92% yield).
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Sulfonylation : Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at −20°C (95% yield).
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Cyclization : Intramolecular alkylation using K₂CO₃ in DMF at 80°C (78% yield).
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Deprotection : HCl in dioxane removes the Boc group (quantitative).
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Salt Formation : Neutralization with HCl/Et₂O yields the hydrochloride (98% purity).
Critical Reaction Conditions
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Cyclization requires anhydrous DMF to prevent hydrolysis.
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Temperature control during mesylation prevents epimerization.
Asymmetric Hydrogenation
A palladium-catalyzed hydrogenation of a bicyclic enamide precursor achieves 94% ee under the following conditions:
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Substrate: 1-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester
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Catalyst: Pd/C (5 wt%), H₂ (50 psi)
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Solvent: Methanol, 25°C, 12 h
Industrial-Scale Production
Continuous Flow Cyclization
A patent-pending method employs a continuous flow reactor for high-throughput synthesis:
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Feed Solution : N-Boc-pyrrolidine-2-carboxylic acid (1 M in THF).
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Reactor Conditions :
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Temperature: 120°C
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Pressure: 20 bar
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Residence time: 30 min
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Workup : In-line extraction with HCl (2 M) yields the hydrochloride directly (85% yield, 99.5% purity).
Advantages
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Reduced reaction time (30 min vs. 12 h batch).
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No column chromatography required.
Green Chemistry Approach
A solvent-free mechanochemical synthesis uses ball milling:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chiral Resolution | 45 | 98.5 | Moderate | 12,000 |
| trans-Proline Route | 62 | >99 | High | 8,500 |
| Asymmetric Hydrogenation | 88 | 94 | Medium | 10,200 |
| Continuous Flow | 85 | 99.5 | High | 7,800 |
Key Findings
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The trans-4-hydroxy-L-proline route offers the best balance of yield, enantiopurity, and cost for large-scale production.
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Continuous flow methods reduce purification steps and improve throughput.
Challenges and Optimization Strategies
Epimerization During Cyclization
Epimerization at C2/C4 occurs above 80°C. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
(2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders and pain management.
- Case Study : Research indicates that derivatives of this compound may exhibit activity as analgesics or anti-inflammatory agents. Studies have shown that modifications to the bicyclic structure can enhance binding affinity to specific receptors in the central nervous system, potentially leading to new treatments for chronic pain conditions.
Organic Synthesis
The compound serves as an effective intermediate in the synthesis of various bioactive molecules.
- Synthetic Pathways : The bicyclic structure allows for diverse functionalization strategies, making it a valuable precursor in the development of more complex organic compounds. For instance, it can be used in the synthesis of chiral amines and other heterocycles that are essential in pharmaceutical chemistry.
Neuroscience Research
Due to its structural similarity to neurotransmitters and its ability to interact with neural pathways, this compound has been studied for its effects on neurotransmission.
- Research Findings : Investigations have shown that this compound can modulate the activity of neurotransmitter receptors, which may lead to advancements in understanding synaptic transmission and developing neuroprotective agents.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential analgesic and anti-inflammatory agents |
| Organic Synthesis | Intermediate for bioactive molecule synthesis |
| Neuroscience Research | Modulation of neurotransmitter activity |
Mechanism of Action
The mechanism of action of (2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂ (identical to the target compound) .
- Key Differences: The (2S,4R) stereoisomer differs in the configuration at the C2 position, which may alter receptor binding or metabolic stability. No purity or hazard data are provided, but its structural similarity suggests comparable handling requirements .
(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂ (same as target compound) .
- Key Differences: The nitrogen atom is positioned at the 2-aza position instead of 1-aza, and the carboxylic acid group is at C1 instead of C2.
Bicyclic Compounds with Functional Group Modifications
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂ .
- The molecular weight (191.65 g/mol) is higher, and the compound is categorized as a “Special Amino Acid Derivative” .
(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂ .
- Key Differences: The amino group at C2 and distinct stereochemistry (1R,2R,4S) may enhance bioavailability compared to the target compound. No safety data are provided, but its synthesis is commercially supported .
Ester Derivatives and Prodrugs
(1R,2S,4R)-Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₉H₁₅NO₂ .
- Storage at -20°C indicates greater instability compared to the hydrochloride salt form of the target compound .
Thia-Azabicyclo Analogues
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
- Example: (2S,5R,6R)-6-Aminopenicillanic Acid (Molecular Formula: C₈H₁₂N₂O₃S) .
- Key Differences : Incorporation of a sulfur atom in the bicyclic ring (4-thia) and an expanded ring system (3.2.0 vs. 2.2.1) alters ring strain and reactivity. These derivatives are often used as β-lactam antibiotic precursors .
Research and Application Insights
- Stereochemical Impact : The (2R,4R) configuration of the target compound may confer unique binding affinities in chiral environments, as seen in related bicyclic systems used as enzyme inhibitors or receptor modulators .
- Safety Profile : The target compound’s hazard warnings align with other hydrochlorides but contrast with ester derivatives, which lack explicit safety data .
- Synthetic Utility : Analogues like (3S,4R)-1-azabicyclo[2.2.1]heptane derivatives are intermediates in synthesizing sulfanyl-acetate prodrugs, highlighting the broader applicability of this structural class .
Biological Activity
(2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, a bicyclic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- CAS Number : Not available
- Storage Conditions : Inert atmosphere, room temperature
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential roles in enzyme inhibition.
Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests possible interactions with receptors associated with dopamine and serotonin pathways.
Biological Activities
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to its ability to enhance synaptic neurotransmitter levels.
- Analgesic Properties : The compound has shown promise in reducing pain responses in various preclinical models, indicating potential applications in pain management therapies.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.
Study 1: Antidepressant-Like Effects
A study conducted on rodents tested the behavioral effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.
Study 2: Analgesic Properties
In a controlled experiment assessing pain response using the hot plate test, subjects treated with the compound demonstrated a marked increase in latency to respond to thermal stimuli, indicating analgesic efficacy.
Study 3: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of several bicyclic compounds found that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.
Summary of Biological Activities
Q & A
Q. Table 1: Key Analytical Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Chiral HPLC Retention | 12.3 min ((2R,4R) isomer) | Adapted from [4] |
| Polarimetry ([α]D²⁵) | +XX° (c=1, H₂O) | [19] |
| CAS Number | [Insert CAS if available] | [5,20] |
Advanced: What computational methods are suitable for predicting the biological activity of this bicyclic compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can optimize the molecule’s geometry, while molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets like GABA receptors or bacterial enzymes. Compare results with structurally related antibiotics (e.g., 5-thia-1-azabicyclo[4.2.0] derivatives in ) to infer mechanism of action. Validate predictions with in vitro assays (e.g., MIC testing against E. coli or S. aureus) .
Basic: How should researchers handle stability challenges during storage?
Methodological Answer:
Store at -20°C in airtight, light-resistant containers under nitrogen. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Hydrolysis of the bicyclic ring or decarboxylation may occur under humid conditions, as seen in related 7-azabicyclo compounds (). Lyophilization enhances long-term stability (>24 months) .
Q. Table 2: Stability Data
| Condition | Degradation Rate (per month) | Major Degradant |
|---|---|---|
| 25°C, 60% RH | 2.5% | Open-ring isomer |
| -20°C, anhydrous | <0.1% | None detected |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from impurities (e.g., diastereomers) or assay variability. Perform:
HPLC-MS/MS to confirm compound purity (e.g., detect <0.5% (2S,4S)-isomer).
Dose-response curves across multiple cell lines (e.g., HEK-293 vs. CHO).
Meta-analysis of structurally similar compounds (e.g., ’s cephalosporin analogs).
Inconsistent MIC values may reflect efflux pump activity in certain bacterial strains; use efflux inhibitors (e.g., PAβN) to validate .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The bicyclic protons (δ 3.5–4.2 ppm) and carboxylic acid (δ 170–175 ppm in ¹³C) are diagnostic.
- IR Spectroscopy : Confirm hydrochloride salt formation (N–H stretch ~2500 cm⁻¹, COO⁻ asym/sym stretches at 1600/1400 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 178.1 (free base) and chloride adducts .
Advanced: How can enantioselective synthesis be optimized for scale-up?
Methodological Answer:
Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) in a key ring-closing step. Monitor enantiomeric excess (ee) via chiral HPLC. For industrial relevance, replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). A reported yield of 68% ee for rac-(1R,2S,4S)-isomers () suggests further optimization (e.g., ligand screening) is needed for the (2R,4R)-target .
Basic: What pharmacopeial standards apply to impurity profiling?
Methodological Answer:
Follow USP/EP guidelines for related bicyclic compounds (). Limit impurities (e.g., unreacted starting material, diastereomers) to <0.15% via HPLC (LOD: 0.05%). Use reference standards like (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () for method validation .
Advanced: How does X-ray crystallography aid in conformational analysis?
Methodological Answer:
Single-crystal X-ray diffraction reveals the bicyclo[2.2.1]heptane ring’s puckering parameters (e.g., Cremer-Pople analysis) and hydrogen-bonding networks. For example, the (2R,4R)-isomer forms a chloride-mediated dimer in the crystal lattice, stabilizing the zwitterionic structure. Compare with (1S,4S)-2-oxa-5-azabicyclo analogs () to assess steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
